

Comprehensive Technical Guide: N-(2-Iodophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(2-Iodophenyl)acetamide

CAS No.: 19591-17-4

Cat. No.: B034736

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Executive Summary & Physicochemical Profile[1]

N-(2-Iodophenyl)acetamide (CAS: 19591-17-4), also known as 2'-iodoacetanilide, is a critical halogenated building block in medicinal chemistry. Its strategic value lies in the iodine handle at the ortho position, which serves as a highly reactive site for transition-metal catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) and intramolecular cyclizations.

For drug development professionals, the molecular weight is not merely a physical constant but a validation metric for stoichiometry and mass spectrometry confirmation.

Core Physicochemical Metrics

Property	Value	Technical Note
Molecular Weight (Average)	261.06 g/mol	Used for stoichiometric calculations.
Exact Mass (Monoisotopic)	260.96508 g/mol	Critical for High-Resolution Mass Spectrometry (HRMS).
Molecular Formula		
Appearance	White to off-white solid	
Melting Point	104–108 °C	Sharp range indicates high purity (>98%). ^[1]
Solubility	DMSO, Methanol, DCM	Poor solubility in water; requires organic co-solvents.
Iodine Content	48.63%	High mass contribution from Iodine (126.90 amu).

Mass Spectrometry Validation (The "Heavy" Atom Effect)

In HRMS validation, Iodine is unique among halogens because it is monoisotopic (

). Unlike Chlorine (

, 3:1 ratio) or Bromine (

, 1:1 ratio), Iodine does not show an M+2 isotope peak.

- Diagnostic Signal: Look for a single, intense molecular ion peak at 261.97.
- Mass Defect: Iodine has a significant mass defect. If your observed mass deviates by >5 ppm, check for de-iodination (a common side reaction in Pd-catalysis), which would shift the mass to ~136.07 (N-phenylacetamide).

Synthesis Protocol: The Acetylation Workflow

To ensure high fidelity in drug discovery campaigns, we recommend a Self-Validating Acetylation Protocol. This method minimizes di-acetylation side products and ensures complete conversion of the 2-iodoaniline precursor.

Reaction Logic

The reaction utilizes acetic anhydride (

) as the acylating agent. The choice of solvent (Dichloromethane or Toluene) and base (Triethylamine or Pyridine) drives the equilibrium by neutralizing the generated acetic acid.

Step-by-Step Methodology

Reagents:

- 2-Iodoaniline (1.0 equiv)
- Acetic Anhydride (1.2 equiv)
- Triethylamine () (1.5 equiv)
- Dichloromethane (DCM) [Solvent]
- DMAP (0.05 equiv) [Catalyst - Optional but recommended for speed]

Workflow:

- Dissolution: Dissolve 2-iodoaniline (e.g., 10 mmol, 2.19 g) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere ().
- Activation: Add followed by catalytic DMAP. Cool the solution to 0 °C to control exotherm.
- Acylation: Dropwise add Acetic Anhydride over 10 minutes.

- Propagation: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
 - Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The amine spot () should disappear; the amide product () will appear.
- Quench & Workup: Quench with saturated solution to neutralize excess acid. Extract with DCM (mL).
- Purification: Wash organic layer with Brine, dry over , and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary to achieve the target MP (106 °C).

Visualizing the Synthesis Pathway



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Figure 1: Step-wise acetylation workflow for the synthesis of **N-(2-Iodophenyl)acetamide**.

Strategic Utility in Drug Design

The high molecular weight contribution of the Iodine atom is a trade-off for its exceptional reactivity. In drug discovery, this molecule is rarely the final drug; it is a High-Value Scaffold.

The "Orthogonal" Handle

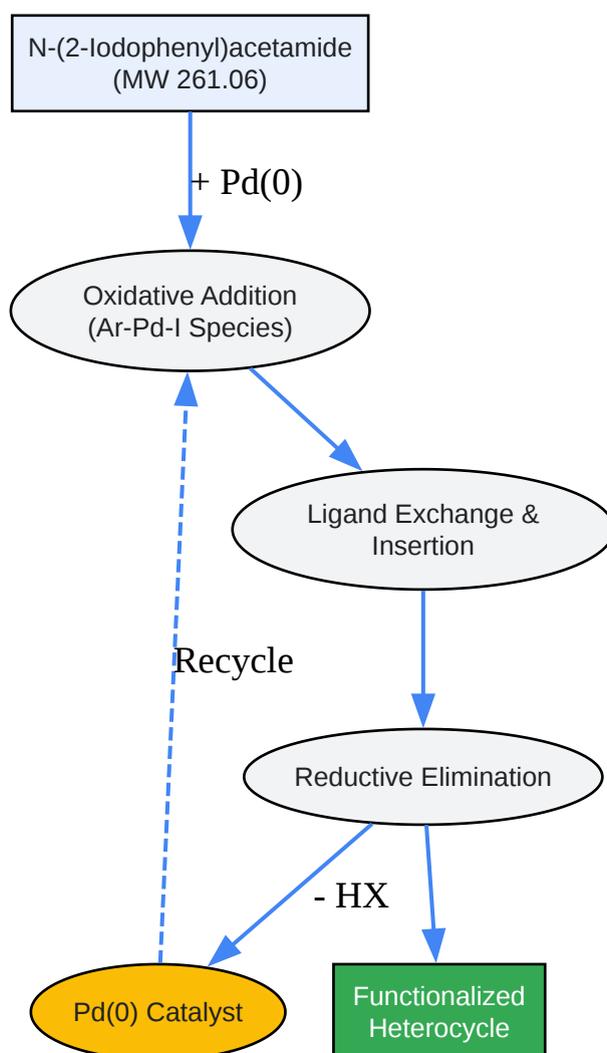
The ortho-iodine allows for divergent synthesis. Once the acetamide group is installed (protecting the nitrogen), the iodine can be displaced to form C-C, C-N, or C-O bonds, or used to close a ring onto the nitrogen.

Key Transformations

- Intramolecular Heck Reaction: Cyclization to form Oxindoles, a core motif in kinase inhibitors.
- Ullmann-Type Coupling: Formation of N-aryl acetamides (biaryl amines).
- Sonogashira Coupling: Introduction of alkynes for fragment-based drug discovery (FBDD).

Mechanism of Action (Palladium Catalysis)

The large atomic radius of Iodine weakens the C-I bond (Bond Dissociation Energy: ~65 kcal/mol), making it significantly more reactive toward Oxidative Addition by Pd(0) than the corresponding bromide or chloride.



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Figure 2: The catalytic cycle leveraging the labile C-I bond for scaffold diversification.

References

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Sources

- [1. N-\(2-Iodophenyl\)acetamide | 19591-17-4 | Tokyo Chemical Industry Co., Ltd.\(APAC\) \[tcichemicals.com\]](#)
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